molecular formula C9H12IN3O5 B014750 5-Iodocytidine CAS No. 1147-23-5

5-Iodocytidine

Cat. No. B014750
CAS RN: 1147-23-5
M. Wt: 369.11 g/mol
InChI Key: LQQGJDJXUSAEMZ-UAKXSSHOSA-N
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Description

Synthesis Analysis

The synthesis of 5-iodocytidine involves specific methodologies aimed at introducing the iodine atom to the cytidine molecule effectively. One notable approach is the synthesis of an RNA phosphoramidite of 5-iodocytidine, which allows for its incorporation into RNA sequences. This process is crucial for applications in solving X-ray crystallographic phase problems and for conducting photochemical cross-linking studies (Irani & SantaLucia, 1999).

Scientific Research Applications

  • Base-Pairing Properties in Oligodeoxynucleotides : Ferrer et al. (1997) reported that 5-Iodocytidine is used for its base-pairing properties, including triple helix formation, in oligodeoxynucleotides (Ferrer et al., 1997).

  • Iodinating Nucleic Acids : Ascoli and Kahan (1966) highlighted its use for iodinating nucleic acids, introducing radioactivity into preformed polynucleotides, and studying the impact of iodinated bases on the biological activity of nucleic acids (Ascoli & Kahan, 1966).

  • X-ray Crystallography and Photochemical Cross-Linking : Irani and SantaLucia (1999) noted the usefulness of 5-Iodocytidine phosphoramidite for solving X-ray crystallographic phase problems and for photochemical cross-linking studies in RNA (Irani & SantaLucia, 1999).

  • Photocrosslinking of Nucleoprotein Complexes : Meisenheimer et al. (1996) found 5-Iodocytidine to be an excellent chromophore for high-yield photocrosslinking of nucleoprotein complexes, with yields up to 95% when irradiated at 325 nm (Meisenheimer et al., 1996).

  • Brain Imaging : Dubost et al. (2012) explored its potential as a ligand for brain imaging of 5-HT(4) receptors using single-photon emission computed tomography (SPECT) (Dubost et al., 2012).

  • Radiosensitivity in Cultured Human Cells : Erikson and Szybalski (1963) reported the incorporation of 5-iododeoxyuridine into DNA enhances the radiation sensitivity of cultured human cells towards ultraviolet light and X-rays of various energy levels (Erikson & Szybalski, 1963).

  • Incorporation into Yeast tRNAPhe : Sprinzl et al. (1972) described the incorporation of 5-Iodocytidine into yeast tRNAPhe using tRNA nucleotidyl transferase, aiding in the quantitative determination of 3′ terminal nucleosides (Sprinzl et al., 1972).

Safety And Hazards

Safety data sheets suggest that in case of exposure, one should rinse with plenty of water and seek medical attention . It is advised against food, drug, pesticide or biocidal product use .

Future Directions

5-Iodocytidine has been used in research for nucleic acids and nucleic acid-protein interactions . It has potential for use in the study of cytosine methyltransferases, X-ray diffraction experiments of nucleic acids and nucleic acid binding proteins, and in the study of the restriction endonucleases cleavage mechanism .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQGJDJXUSAEMZ-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921468
Record name 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodocytidine

CAS RN

1147-23-5
Record name Iodocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
336
Citations
KM Meisenheimer, PL Meisenheimer… - Nucleic acids …, 1996 - academic.oup.com
… The nature of the photocrosslink at a molecular level is suggested by the structure of the adduct from 325 nm irradiation of 5-iodocytidine with N-acetyltyrosine N-ethylamide. The adduct …
Number of citations: 55 0-academic-oup-com.brum.beds.ac.uk
IP Vohtancev, YV Sherstyuk, VN Silnikov… - Organic Preparations …, 2018 - Taylor & Francis
… First, we prepared 5-iodouridine 2a and 5-iodocytidine 2b from uridine 3a and cytidine 3b according to the protocol for iodination of 2′-deoxycytidine with a slight modification (Scheme …
MM Radwan, HR Wilson - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
… Crystals were obtained by slow evaporation of an aqueous solution of 5-iodocytidine. … Bond lengths ( ) and angles () in 5-iodocytidine. The average esd, in bond lengths is 0.03 A, and in …
Number of citations: 6 scripts.iucr.org
PC Chan, CY Wu, WY Chang, WT Chang… - Nuclear medicine and …, 2011 - Elsevier
OBJECTIVE: Herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene in combination with radiolabeled nucleoside substrates is the most widely used reporter system. This study …
PK Chang, AD Welch - Journal of Medicinal Chemistry, 1963 - ACS Publications
… '-phosphate and 5-iodocytidine, respectively. The preparation … 5-Iododeoxycytidine 5'phosphate and 5-iodocytidine were … water until free of halide; the 5-iodocytidine (0.65 g., 36%) was …
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
WA Creasey - Journal of Biological Chemistry, 1963 - Elsevier
… Samples of 5-iodouracil, 5-iodocytosine, iododUMP, iodo-dCMP, 5-methyldeoxycytidine, 5-hydroxymethylcytosine, 5-bromodeoxycytidine, and 5-iodocytidine were provided by Doctors …
RJ Irani, J SantaLucia Jr - Tetrahedron letters, 1999 - Elsevier
… 5-iodocytidine is reported. This heavy atom cytidine derivative was incorporated into four RNAs. Oligoribonucleotides with 5-iodocytidine … 5-iodocytidine phosphoramidite synthesis and …
E Keshet, A Gal, N Groot, AA Hochberg… - Nucleic Acids …, 1977 - academic.oup.com
… from yeast containing 2-thiocytidine or 5-iodocytidine in … 75 were substituted by 5-iodocytidine were investigated in the … of peptidyl-tRNAs which contain 5-iodocytidine in their 3'-terminus …
D Lipkin, C Cori, M Sano - Tetrahedron Letters, 1968 - Elsevier
… No matter which is operative, however, it need not function only intramolecularly , since treatment of 5-iodocytidine5'-phosphate(25) with aqueous tetramethylammonium hydroxide in …
T Sunami, J Kondo, T Chatake, I Hirao… - Nucleic acids …, 2001 - academic.oup.com
DNA fragments containing a sequence d(GCGAAAGC) are known to be highly thermostable. To investigate the structural basis for such a specific property, crystallographic studies of …

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